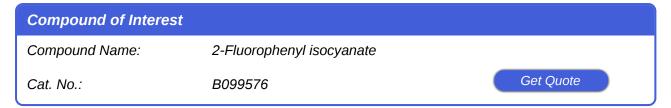


Spectroscopic Profile of 2-Fluorophenyl Isocyanate: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Fluorophenyl isocyanate** (CAS No. 16744-98-2), a crucial reagent in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data obtained for **2-Fluorophenyl isocyanate**. This data is critical for structure verification, purity assessment, and reaction monitoring.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the molecular structure and electronic environment of the nuclei. Due to the presence of fluorine, C-F coupling is an important feature in the ¹³C NMR spectrum.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **2-Fluorophenyl isocyanate**



Nucleus	Chemical Shift (δ) ppm	Description / Assignment
¹H NMR	7.00 - 7.40	Multiplet, Aromatic Protons (4H)
¹³ C NMR	155.0 (d, J ≈ 245 Hz)	C-F
	131.0	Aromatic CH
	128.0 (d, J ≈ 10 Hz)	Aromatic C-NCO
	127.5	Isocyanate (-NCO)
	125.0	Aromatic CH
	120.0 (d, J ≈ 20 Hz)	Aromatic C-C-NCO

| | 116.0 (d, J \approx 20 Hz) | Aromatic CH |

Note: Specific chemical shifts and coupling constants (J) can vary slightly based on the solvent and spectrometer frequency. The values presented are typical.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2-Fluorophenyl isocyanate** is dominated by a very strong and characteristic absorption band for the isocyanate group.

Table 2: Key FT-IR Absorption Bands for 2-Fluorophenyl isocyanate

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~2270 - 2250	Strong, Broad	Asymmetric stretch of Isocyanate (-N=C=O)
~1600 - 1450	Medium - Strong	C=C stretching in Aromatic Ring
~1250 - 1100	Strong	C-F stretching



| ~750 | Strong | C-H out-of-plane bending (ortho-disubstituted) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 3: Key Mass Spectrometry Peaks for **2-Fluorophenyl isocyanate**[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
137	High	[M]+ (Molecular Ion)
109	Medium	[M - CO]+

| 82 | Medium | Fragmentation Ion |

Data obtained via Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following protocols describe the general methodologies for acquiring the spectroscopic data presented above for a liquid sample such as **2-Fluorophenyl isocyanate**.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-20 mg of **2-Fluorophenyl isocyanate** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be prepared in a clean, dry vial.
- Filtration and Transfer: To remove any particulate matter, filter the solution through a pipette plugged with glass wool directly into a clean, high-quality 5 mm NMR tube. The final liquid height in the tube should be approximately 4-5 cm.[2]
- Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine.
- Data Acquisition: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called



shimming. The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum to singlets (except for carbons coupled to fluorine).

FT-IR Spectroscopy Protocol (ATR Method)

- Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove interference from the air.
- Sample Application: Place a single drop of neat (undiluted) **2-Fluorophenyl isocyanate** directly onto the surface of the ATR crystal.
- Data Acquisition: Lower the pressure arm to ensure good contact between the liquid sample and the crystal. Initiate the scan. The instrument passes an infrared beam through the crystal, which interacts with the sample at the surface.
- Cleaning: After the spectrum is obtained, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

Mass Spectrometry Protocol (El Method)

- Sample Preparation: Prepare a dilute solution of 2-Fluorophenyl isocyanate in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 μg/mL.[3]
- Instrument Tuning and Calibration: Tune the mass spectrometer according to the manufacturer's protocol to ensure good sensitivity and mass resolution. Calibrate the m/z scale using a known standard.
- Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization and Analysis: In the ion source, the sample molecules are bombarded with a highenergy electron beam, causing ionization and fragmentation. The resulting positively charged ions are accelerated into the mass analyzer, where they are separated based on their massto-charge ratio.



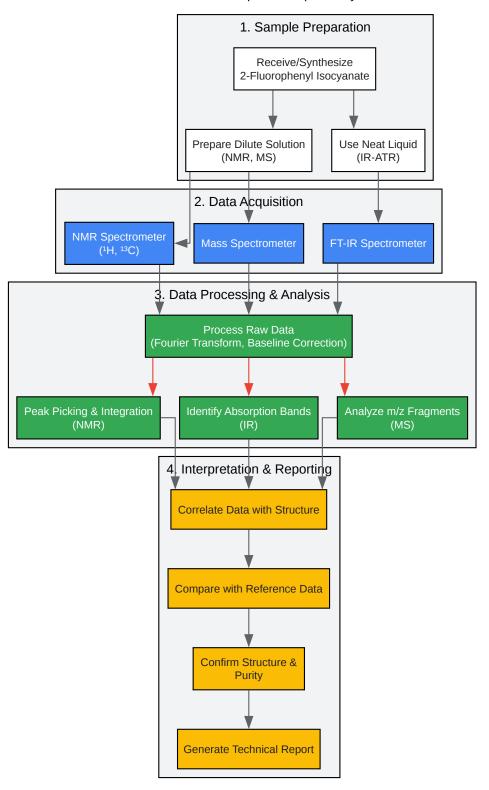
• Detection: A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample handling to final data interpretation and structural confirmation.



General Workflow for Spectroscopic Analysis



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